N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0662210 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Novel compounds derived from benzofuran, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, including various benzofuran derivatives, showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Applications
- A series of benzofuran-2-yl derivatives integrated with quinoline, pyrazole, and azetidinone moieties were synthesized and exhibited excellent yields. These compounds demonstrated significant in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli, indicating their potential as novel antimicrobial agents (Idrees et al., 2020).
Neuroprotective and Antioxidant Effects
- Research on novel benzofuran-2-carboxamide derivatives has unveiled their significant neuroprotective and antioxidant activities. Some derivatives were found to exhibit considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting their potential application in neurodegenerative disease management. The antioxidant properties were highlighted by the ability of certain derivatives to scavenge free radicals and inhibit lipid peroxidation, offering insights into the development of new therapeutic agents for neuroprotection (Cho et al., 2015).
Mechanism of Action
Target of Action
It’s common for compounds to interact with multiple targets, which can be identified using tools like targethunter .
Mode of Action
Compounds typically interact with their targets by binding to them, which can either inhibit or enhance the target’s function .
Result of Action
The compound’s interaction with its targets could potentially lead to various cellular responses .
Action Environment
The action, efficacy, and stability of CHEMBL383552 could be influenced by various environmental factors . These factors could include the physiological environment within the body, the presence of other compounds, and external factors such as temperature and pH.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-13-9-11(18)7-8-15(13)21-2/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCCEJOUUDVNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.